methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

Description

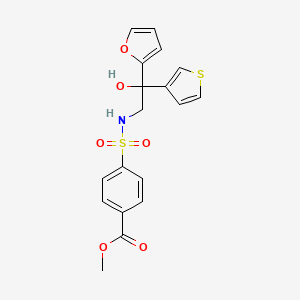

Methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate is a sulfamoyl benzoate derivative featuring a hybrid heterocyclic substituent. Its structure combines a sulfamoyl-linked benzoate ester core with a substituted ethyl group bearing both furan (oxygen-containing heterocycle) and thiophene (sulfur-containing heterocycle) moieties.

The sulfamoyl group (–SO₂NH–) is a common pharmacophore in enzyme inhibitors, particularly those targeting sulfotransferases or phospholipases .

Properties

IUPAC Name |

methyl 4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]sulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S2/c1-24-17(20)13-4-6-15(7-5-13)27(22,23)19-12-18(21,14-8-10-26-11-14)16-3-2-9-25-16/h2-11,19,21H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRZQXQUCBNZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative, which is then esterified to form the methyl benzoate. The sulfamoyl group is introduced through a sulfonation reaction, followed by the addition of the furan and thiophene rings via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the ester group may produce the corresponding alcohol .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various solid tumors.

Case Study: Inhibition of Carbonic Anhydrase IX

A study demonstrated that methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate exhibited high binding affinity to CAIX, with a dissociation constant (Kd) of 0.12 nM, indicating strong potential for development as an anticancer drug. The selectivity over other isozymes was more than 100-fold, which is critical for minimizing side effects in cancer therapy .

| Compound | Kd (nM) | Selectivity |

|---|---|---|

| This compound | 0.12 | >100-fold |

| Other CA Isozymes | - | - |

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's.

Case Study: MAO-B Inhibition

Research has shown that compounds with similar thiophene moieties can act as reversible and competitive inhibitors of monoamine oxidase B (MAO-B), which is relevant for treating Parkinson's disease. The high potency observed in related compounds suggests that this compound may also exhibit similar neuroprotective effects .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria.

Case Study: Antibacterial Activity

In vitro studies have indicated that derivatives of sulfamoyl benzoates exhibit significant antibacterial activity against various pathogens, including those resistant to conventional antibiotics. The presence of the furan and thiophene groups is believed to enhance the compound's interaction with bacterial enzymes, leading to increased efficacy .

Anti-inflammatory Properties

Inflammation plays a crucial role in many chronic diseases, and compounds with anti-inflammatory properties are highly sought after.

Case Study: Inhibition of Pro-inflammatory Mediators

Research has suggested that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating that this compound may also possess anti-inflammatory properties .

Mechanism of Action

The mechanism by which methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate with structurally related sulfamoyl benzoate derivatives, highlighting key differences in structure, properties, and applications.

Structural and Functional Analysis

Heterocyclic Substituents :

- The furan-thiophene-ethyl group in the target compound contrasts with the indole-benzhydryl group in Compound 78 . Furan and thiophene contribute π-π stacking and hydrogen-bonding capabilities, whereas the indole system in Compound 78 enhances lipophilicity and membrane penetration.

- LMM11 incorporates a 1,3,4-oxadiazole ring fused with furan, which improves metabolic stability compared to standalone furan/thiophene systems .

Biological Activity :

- Antifungal Activity : LMM11’s oxadiazole-furan hybrid demonstrates direct antifungal effects, while the target compound’s activity remains uncharacterized but is hypothesized to depend on its dual heterocyclic motif .

- Enzyme Inhibition : Compound 78’s indole-based substituent confers selectivity for cytosolic phospholipase A2α, a target less accessible to smaller heterocycles like furan/thiophene .

Synthetic Complexity :

- The target compound requires multi-step synthesis, including sulfamoylation of methyl benzoate and stereoselective introduction of the hydroxyethyl-furan-thiophene group. Similar compounds like LMM11 and Compound 78 utilize modular approaches, such as coupling pre-synthesized heterocycles to the sulfamoyl core .

Notes on Evidence and Limitations

- Evidence Gaps: No direct data on the target compound’s synthesis or bioactivity were found in the provided references. Comparisons are extrapolated from structurally analogous compounds.

- Contradictions : While furan/thiophene systems are generally associated with improved solubility (e.g., LMM11 ), the indole-based Compound 78’s high lipophilicity suggests substituent-dependent variability .

- Methodological Consistency : Computational models (e.g., PCM for solvent effects ) and crystallographic tools (SHELX ) are critical for validating the stereochemical and electronic properties of these compounds.

Biological Activity

Methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate, commonly referred to as FST, is a synthetic compound that integrates a furan moiety, a thiophene ring, and a sulfamoyl group into its structure. This unique combination endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article delves into the biological activities of FST, exploring its mechanisms of action, pharmacological potential, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₇N₁O₆S₂

- Molecular Weight : 407.5 g/mol

Structural Features

FST features a methyl ester linked to a sulfamoyl group, with both furan and thiophene rings contributing to its chemical reactivity and biological interactions. The presence of these heterocycles is crucial for its pharmacological properties.

Antimicrobial Properties

FST has demonstrated notable antimicrobial activity against various bacterial strains. Compounds with similar structural motifs have been shown to exhibit efficacy against drug-resistant pathogens, suggesting that FST may also possess similar properties. For instance, derivatives of benzenesulfonamides have been extensively studied for their antibacterial effects.

Anticancer Activity

Research indicates that FST exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC₅₀ values—indicative of its potency—are comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of FST Compared to Other Compounds

The biological activity of FST is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound binds to active sites on enzymes or receptors, inhibiting their function and subsequently affecting cellular pathways involved in proliferation and survival.

Key Pathways Affected

- Signal Transduction : Inhibition of pathways that promote tumor growth.

- Metabolic Processes : Alteration in metabolic pathways that cancer cells rely on for energy.

Study 1: In Vitro Efficacy Against Cancer Cells

A study evaluated the antiproliferative effects of FST on various human cancer cell lines. The results indicated significant growth inhibition, particularly in MCF-7 cells, where an IC₅₀ value of 5.85 µM was recorded. This study highlighted the potential of FST as an effective anticancer agent .

Study 2: Antimicrobial Screening

In another investigation focusing on the antimicrobial properties of FST, the compound was tested against multiple bacterial strains. The results demonstrated that FST exhibited significant antibacterial activity, particularly against Gram-positive bacteria, which are often resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate, and how can intermediates be characterized?

- Methodology : A multi-step synthesis is likely required, starting with the formation of the sulfamoyl ethyl backbone. Evidence from sulfonamide synthesis (e.g., sulfamoylbenzoyl benzothiophenes in ) suggests coupling reactions (e.g., nucleophilic substitution or condensation) between furan/thiophene-containing alcohols and sulfamoyl chloride derivatives. Subsequent esterification with methyl 4-chlorobenzoate or similar precursors could finalize the structure.

- Characterization : Key intermediates should be analyzed via / NMR to confirm regiochemistry and purity. Mass spectrometry (HRMS) can validate molecular weights, while X-ray crystallography (as in ) resolves stereochemical ambiguities.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure and functional groups of this compound?

- NMR : Use -NMR to identify aromatic protons (δ 7-8 ppm) and hydroxy/amine protons (broad signals around δ 5-6 ppm). -NMR can distinguish carbonyl (C=O, ~165-170 ppm) and sulfonamide (S=O, ~110-120 ppm) groups.

- IR : Confirm sulfonamide (S=O asymmetric stretch ~1350 cm) and ester (C=O ~1720 cm) absorptions.

- MS : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~435-440 Da) and fragmentation patterns.

Advanced Research Questions

Q. How can reaction mechanisms for critical steps (e.g., sulfamoylation or esterification) be elucidated to improve yield and selectivity?

- Mechanistic Probes : Isotopic labeling (e.g., ) or kinetic studies (varying temperature/pH) can identify rate-determining steps. Computational methods (DFT) may model transition states (e.g., sulfamoyl chloride activation) to optimize reaction conditions .

- Contradictions : If yields diverge from theoretical predictions, evaluate competing pathways (e.g., hydrolysis of intermediates) via LC-MS or in situ IR monitoring.

Q. What experimental designs are suitable for resolving discrepancies between observed and predicted spectroscopic data?

- Case Study : If NMR signals suggest unexpected stereochemistry, employ 2D techniques (COSY, NOESY) to assess spatial proximity of protons. Compare with crystallographic data (e.g., ) to validate spatial arrangements.

- Troubleshooting : Re-examine reaction conditions (e.g., solvent polarity, catalysts) that may favor unintended tautomers or conformers.

Q. How can computational tools (e.g., DFT, MD simulations) predict physicochemical properties or biological interactions of this compound?

- DFT Applications : Calculate electron density maps to identify reactive sites (e.g., sulfonamide nucleophilicity) or predict values for solubility optimization.

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. water) to guide formulation studies. Pair with experimental LogP measurements (HPLC) for validation .

Q. What methodologies are recommended for evaluating the environmental fate and degradation pathways of this compound?

- Experimental Design : Follow protocols in to assess abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism). Use LC-MS/MS to identify degradation products (e.g., benzoic acid derivatives).

- Ecotoxicology : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna) under OECD guidelines, correlating results with computational QSAR models.

Data Analysis and Validation

Q. How should researchers address inconsistencies in biological activity data across different assay platforms?

- Case Study : If in vitro enzyme inhibition conflicts with cell-based assays, verify compound stability in media (via LC-MS) or assess membrane permeability (Caco-2 assays). Normalize data using positive controls (e.g., known sulfonamide inhibitors) .

- Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability, especially in multi-laboratory studies .

Q. What strategies can integrate multi-disciplinary data (e.g., synthetic, computational, biological) to refine structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.